molecular formula C10H11ClFNO2 B009084 Fluparoxan hydrochloride anhydrous CAS No. 105227-44-9

Fluparoxan hydrochloride anhydrous

Katalognummer B009084
CAS-Nummer: 105227-44-9
Molekulargewicht: 231.65 g/mol
InChI-Schlüssel: JNYKORXHNIRXSA-OZZZDHQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluparoxan hydrochloride anhydrous is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. It is a selective antagonist of the alpha-2 adrenergic receptor, which plays a crucial role in regulating the release of neurotransmitters in the central nervous system.

Wirkmechanismus

Fluparoxan hydrochloride anhydrous acts as a selective antagonist of the alpha-2 adrenergic receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, fluparoxan hydrochloride anhydrous can modulate the release of various neurotransmitters, including norepinephrine, dopamine, and serotonin, which play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that fluparoxan hydrochloride anhydrous can produce a range of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to increase the release of norepinephrine in the prefrontal cortex, which is associated with improved cognitive performance in animal models. Additionally, fluparoxan hydrochloride anhydrous has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in regulating stress responses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using fluparoxan hydrochloride anhydrous in lab experiments is its high selectivity for the alpha-2 adrenergic receptor, which allows for precise modulation of neurotransmitter release. Additionally, its relatively low toxicity and ease of use make it a popular research tool. However, one limitation of using fluparoxan hydrochloride anhydrous is its potential off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research involving fluparoxan hydrochloride anhydrous. For example, further studies could investigate the potential therapeutic applications of alpha-2 adrenergic receptor antagonists in treating various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, research could explore the potential use of fluparoxan hydrochloride anhydrous as a research tool in studying the role of the alpha-2 adrenergic receptor in various physiological processes, such as sleep regulation and pain modulation.

Synthesemethoden

The synthesis of fluparoxan hydrochloride anhydrous involves the reaction of 2-(2-methoxyphenyl) ethylamine with 2-fluoro-4-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization using anhydrous ethanol.

Wissenschaftliche Forschungsanwendungen

Fluparoxan hydrochloride anhydrous has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and physiology. It is commonly used as a research tool to investigate the role of alpha-2 adrenergic receptors in regulating neurotransmitter release and to explore the potential therapeutic applications of alpha-2 adrenergic receptor antagonists.

Eigenschaften

CAS-Nummer

105227-44-9

Produktname

Fluparoxan hydrochloride anhydrous

Molekularformel

C10H11ClFNO2

Molekulargewicht

231.65 g/mol

IUPAC-Name

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1

InChI-Schlüssel

JNYKORXHNIRXSA-OZZZDHQUSA-N

Isomerische SMILES

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl

SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl

Kanonische SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl

Andere CAS-Nummern

105227-44-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.